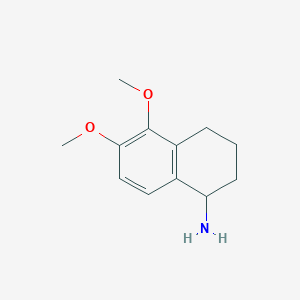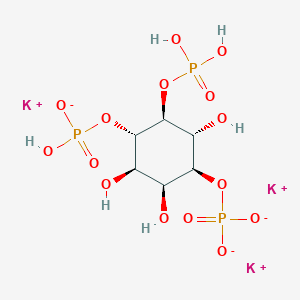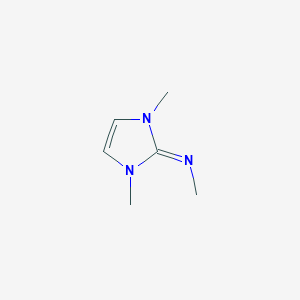
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine is a heterocyclic organic compound that features an imidazole ring with two methyl groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine typically involves the reaction of 1,3-dimethylimidazole with formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-imidazole-2(3H)-thione: Similar in structure but contains a sulfur atom instead of a nitrogen atom.
1,3-Dimethyl-1H-imidazol-2(3H)-one: Contains an oxygen atom instead of a nitrogen atom.
Uniqueness
N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)methanamine is unique due to its specific arrangement of atoms and the presence of the methanamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H11N3 |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
N,1,3-trimethylimidazol-2-imine |
InChI |
InChI=1S/C6H11N3/c1-7-6-8(2)4-5-9(6)3/h4-5H,1-3H3 |
Clave InChI |
IZFXQOFKCPZZBE-UHFFFAOYSA-N |
SMILES canónico |
CN=C1N(C=CN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
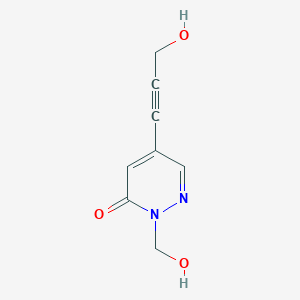
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)
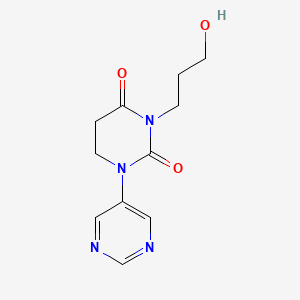

![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)

![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)

